N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a trifluoromethyl group, a chloro-substituted phenyl ring, and a triazole ring, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfanyl group: This step involves the reaction of the triazole intermediate with a suitable thiol reagent.
Attachment of the acetamide moiety: This can be done through an acylation reaction using acetic anhydride or a similar reagent.
Substitution on the phenyl ring: The chloro and trifluoromethyl groups are introduced via electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The chloro group on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as an analgesic or anti-inflammatory agent.
Industry: Possible applications in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the trifluoromethyl and chloro groups may enhance its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the triazole ring and the sulfanyl group, in particular, may contribute to its potential as a versatile intermediate in organic synthesis and its potential biological activities.
Properties
CAS No. |
618414-35-0 |
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Molecular Formula |
C18H15ClF3N5OS |
Molecular Weight |
441.9 g/mol |
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H15ClF3N5OS/c1-2-27-16(14-5-3-4-8-23-14)25-26-17(27)29-10-15(28)24-11-6-7-13(19)12(9-11)18(20,21)22/h3-9H,2,10H2,1H3,(H,24,28) |
InChI Key |
SCVVHWUUKSNHIK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)C3=CC=CC=N3 |
Origin of Product |
United States |
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